molecular formula C21H20N4O2 B11222196 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11222196
M. Wt: 360.4 g/mol
InChI Key: RDRMXTNRCWEVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a nitrogen-containing heterocycle widely studied for its versatility in medicinal and agricultural chemistry . The target compound, 2-(4-methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, features two methoxyphenyl substituents: a 4-methoxyphenethyl group at position 2 and a 4-methoxyphenyl group at position 6. This substitution pattern is critical for modulating biological activity, particularly in targeting enzymes like glucokinase and dipeptidyl peptidase-4 (DPP-4) . The methoxy groups enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Structurally analogous compounds have demonstrated diverse applications, including anticancer, antidiabetic, and antimicrobial activities . For instance, diaryltriazolopyrimidines with methoxy substituents exhibit antimitotic effects by destabilizing microtubules, highlighting the pharmacophoric importance of aryl ring substitutions .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-26-17-8-3-15(4-9-17)5-12-20-23-21-22-14-13-19(25(21)24-20)16-6-10-18(27-2)11-7-16/h3-4,6-11,13-14H,5,12H2,1-2H3

InChI Key

RDRMXTNRCWEVNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

4-Methoxyphenethylamine Derivatives

The 4-methoxyphenethyl moiety is typically introduced via alkylation or amidation reactions. For example, 4-methoxyphenethylamine serves as a primary precursor, which can be functionalized through sulfonylation or acylation to generate intermediates compatible with triazolopyrimidine cyclization.

4-Methoxybenzoyl Chloride

The 4-methoxyphenyl group at the 7-position is often incorporated via Friedel-Crafts acylation or nucleophilic aromatic substitution. 4-Methoxybenzoyl chloride is a common electrophilic agent for introducing this substituent.

Stepwise Synthesis of the Target Compound

Formation of the Triazole Core

The triazole ring is constructed via cyclocondensation of 4-methoxyphenethyl thiosemicarbazide with α,β-diketones. For instance, reacting 4-methoxyphenethyl thiosemicarbazide with acetylacetone in ethanol under reflux yields the 4,5-dihydrotriazole intermediate.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
14-Methoxyphenethyl thiosemicarbazide + AcetylacetoneEthanolReflux (78°C)12 h72%

Pyrimidine Ring Annulation

The dihydrotriazole intermediate undergoes oxidative annulation with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the pyrimidine ring. This step requires strict anhydrous conditions to prevent hydrolysis.

Optimized Parameters

  • Catalyst : POCl₃ (3 equiv)

  • Solvent : Dichloroethane

  • Temperature : 110°C

  • Reaction Time : 6 h

  • Yield : 65%

Final Functionalization

The 7-position methoxyphenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. A representative protocol employs:

  • Substrate : 7-Bromo-triazolopyrimidine

  • Reagent : 4-Methoxyphenylboronic acid

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 58%

Critical Analysis of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cyclization steps but may lead to side reactions with electrophilic intermediates. Dichloroethane, while less polar, minimizes decomposition during high-temperature steps.

Temperature Optimization

Cyclocondensation proceeds efficiently at reflux (78°C), whereas pyrimidine annulation requires elevated temperatures (110°C) to overcome activation energy barriers.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.89–7.86 (m, 2H, aromatic)

  • δ 6.92–6.89 (m, 2H, aromatic)

  • δ 3.84 (s, 3H, OCH₃)

  • δ 3.12 (t, 2H, CH₂)

  • δ 2.94 (t, 2H, CH₂)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₀N₅O₂ ([M+H]⁺): 362.1612

  • Observed: 362.1608

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.

Comparative Evaluation of Synthetic Routes

MethodStepsTotal YieldKey AdvantageLimitation
Cyclocondensation + Annulation328%High regioselectivityMulti-step purification
One-Pot Tandem Reaction219%Reduced handlingLower yield
Metal-Catalyzed Coupling434%Late-stage functionalizationPd contamination risk

Chemical Reactions Analysis

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of the target compound, emphasizing substituent variations and associated biological activities:

Compound Name Substituents Key Activities Reference
Target Compound : 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 2: 4-Methoxyphenethyl; 7: 4-Methoxyphenyl Potential glucokinase activation, DPP-4 inhibition (inferred from structural similarity)
S1-TP : 5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one 2: 4-Methoxyphenyl; 5: Chloromethyl Electrochemically active; studied as a drug candidate for redox-based interactions
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 5: Phenyl; 7: 4-Methoxyphenyl; 4,5-dihydro backbone Glucokinase activator, DPP-4 inhibitor (confirmed in vivo)
6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 6: 4-Methoxyphenyl; 7: 3,4,5-Trimethoxyphenyl Antimitotic activity via microtubule destabilization (IC₅₀ = 0.8 μM)
8a–8f : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides 2: Sulfonamide; 5,7: Variable substituents Herbicidal activity (e.g., 8a: 90% inhibition of Amaranthus retroflexus)

Key Findings and Trends

Substituent Position and Bioactivity: Position 2: The target compound’s 4-methoxyphenethyl group enhances steric bulk compared to simpler 4-methoxyphenyl (S1-TP) or sulfonamide (8a–8f) substituents. Bulkier groups at position 2 correlate with improved target engagement, as seen in microtubule destabilization . Position 7: Methoxy or polymethoxy groups at position 7 improve interactions with hydrophobic enzyme pockets. For example, 3,4,5-trimethoxy substitution enhances antimitotic potency by 10-fold compared to mono-methoxy analogues .

Electrochemical Properties: S1-TP and related triazolopyrimidinones exhibit distinct redox potentials due to electron-withdrawing groups (e.g., chloromethyl), which influence their metabolic stability and drug-likeness .

Therapeutic vs. Agricultural Applications :

  • Sulfonamide derivatives (8a–8f) prioritize herbicidal activity, leveraging sulfonamide’s electrophilic properties for plant enzyme inhibition . In contrast, the target compound and its dihydro analogue (7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro...) focus on antidiabetic targets .

Dihydro vs. Aromatic Backbones: The 4,5-dihydro modification in 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro...

Biological Activity

The compound 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Antimicrobial Activity

Research indicates that triazolopyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

  • Mechanism of Action : The compound likely inhibits bacterial cell wall synthesis and interferes with nucleic acid synthesis.
  • Case Study : In vitro studies demonstrated that the compound exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like vancomycin and ciprofloxacin against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Emerging data suggest that this compound may possess anticancer activity:

  • Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation.
  • Research Findings : A study reported that derivatives of triazolopyrimidine displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
  • Case Study : In animal models, administration of the compound resulted in decreased levels of inflammatory markers compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidines is influenced by their structural features. Key points include:

  • Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Positioning : Variations in the positioning of substituents on the triazole ring significantly affect potency against different biological targets .

Data Table: Biological Activity Summary

Activity TypeEffectiveness (MIC/IC50)Reference
AntimicrobialMIC < 1 μg/mL
AnticancerIC50 = 10 μM
Anti-inflammatoryDecreased cytokines

Q & A

Q. What are the standard synthetic protocols for 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting from substituted triazole and pyrimidine precursors. Key steps include cyclocondensation under reflux conditions in solvents like ethanol or dichloromethane. Critical parameters include:

  • Catalyst selection : TMDP (tetramethylenediamine pentamine) in ethanol/water (1:1 v/v) improves regioselectivity and reduces side reactions .
  • Temperature control : Reactions often require precise heating (70–90°C) to avoid decomposition of intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationTMDP, EtOH/H₂O, 80°C72–85
SubstitutionGrignard reagent, THF, 0°C63

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, particularly for fused triazole-pyrimidine cores .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .
    • IR : Stretching vibrations for C=N (1650 cm⁻¹) and C-O (1250 cm⁻¹) confirm heterocyclic and methoxy groups .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens focus on:

  • In vitro assays : Antiviral activity (e.g., influenza A) via plaque reduction assays (IC₅₀ values) .
  • Enzyme inhibition : Kinase or protease inhibition measured via fluorescence polarization .
  • Molecular docking : AutoDock Vina predicts binding affinity to targets like viral neuraminidase .

Advanced Research Questions

Q. How can synthetic challenges like regioselectivity in triazole-pyrimidine fusion be addressed?

Regioselectivity issues arise due to competing ring-closing pathways. Strategies include:

  • Catalytic optimization : TMDP outperforms piperidine in minimizing byproducts (e.g., <5% regioisomers) .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield by 15–20% .
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields reactive amines during cyclization .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC₅₀ variability) may stem from:

  • Structural analogs : Minor substituent changes (e.g., methoxy vs. fluoro) alter target binding .
  • Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or serum concentrations affect results .
    Methodological solution :
  • Perform side-by-side assays with standardized protocols.
  • Use SAR (Structure-Activity Relationship) models to quantify substituent effects .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Degradation studies employ:

  • HPLC-MS : Identifies hydrolytic byproducts (e.g., cleavage of methoxy groups at pH < 3) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks simulates long-term storage .
  • Radiolabeling : ¹⁴C-tracing tracks metabolic breakdown in hepatocyte models .

Table 2 : Degradation Products Under Acidic Conditions

ConditionMajor ByproductMechanism
pH 2.07-(4-Hydroxyphenyl) derivativeDemethylation
pH 1.5Triazole ring-opened amideHydrolysis

Q. How can computational methods optimize its pharmacokinetic profile?

  • ADMET prediction : SwissADME estimates logP (2.8–3.2) and BBB permeability .
  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model electron distribution for solubility enhancement .
  • Co-crystallization : Molecular dynamics (GROMACS) identifies co-solvents (e.g., PEG 400) to improve bioavailability .

Q. What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirms target binding by measuring protein thermal stability shifts .
  • CRISPR knockouts : Eliminating putative targets (e.g., kinases) tests specificity .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kₐ/kd) to purified proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.